(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Description
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring. Key structural features include:
- Stereochemistry: The (4S,5R) configuration defines spatial arrangement, influencing receptor binding and pharmacological activity.
- Substituents: A methyl group at position 4 and a phenyl group at position 3.
- Salt form: The hydrochloride salt enhances solubility and stability.
Benzazepines are notable for their interactions with neurotransmitter systems, particularly dopamine and serotonin receptors.
Properties
IUPAC Name |
(4S,5R)-4-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-13-17(15-8-3-2-4-9-15)16-10-6-5-7-14(16)11-12-18-13;/h2-10,13,17-18H,11-12H2,1H3;1H/t13-,17+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMOVDBAKXUEP-OZIFAFRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the use of chiral catalysts to achieve high stereoselectivity. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
SCH 23390 Hydrochloride
Structure : (5R)-8-Chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol hydrochloride .
Key Differences :
- Substituents : SCH 23390 has a chlorine atom at position 8 and a hydroxyl group at position 7, absent in the target compound.
- Pharmacology : SCH 23390 is a well-characterized dopamine D1 receptor antagonist with high selectivity (Ki = 0.2–0.4 nM for D1 receptors) . The hydroxyl and chlorine groups are critical for D1 antagonism, whereas the target compound’s methyl and phenyl groups may alter receptor affinity.
- Applications : Used in studies of Parkinson’s disease, addiction, and schizophrenia .
SKF83959 and SKF83822
Structures :
- SKF83959 : 3-Methyl-6-chloro-7,8-dihydroxy-1-[3-methylphenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine.
- SKF83822 : 6-Chloro-7,8-dihydroxy-3-allyl-1-[3-methylphenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine .
Key Differences : - Functional Groups : Both SKF compounds feature dihydroxy and chloro substituents, enabling dopamine D1-like receptor agonism (EC₅₀ = 10–50 nM). The target compound lacks these groups, suggesting divergent mechanisms.
- Behavioral Effects : SKF83959 induces locomotor activation in rodents, while the target compound’s effects remain unexplored .
B135 (R(α)-6-Bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrobromide)
Structure : Bromo and allyl substituents distinguish B135 from the target compound .
Pharmacology : Acts as a dopamine D2 receptor partial agonist (IC₅₀ = 120 nM). The absence of bromo/allyl groups in the target compound may limit D2 affinity .
Structural and Pharmacological Comparison Table
Biological Activity
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine; hydrochloride is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H20N2·HCl
- Molecular Weight : 284.81 g/mol
- CAS Number : 17097-67-5
The biological activity of (4S,5R)-4-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit selective dopaminergic activity, which suggests potential applications in treating conditions related to dopamine dysregulation such as Parkinson's disease and schizophrenia.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Cardiovascular Effects :
- Dopaminergic Activity :
- Antagonistic Properties :
Case Study 1: Cardiovascular Effects
A study investigated the effects of various benzazepine derivatives on renal blood flow in anesthetized canine models. It was found that (4S,5R)-4-methyl-5-phenyl derivatives significantly increased renal vascular resistance compared to control groups, highlighting their potential use in cardiovascular therapy .
Case Study 2: Dopaminergic Activity
In a series of experiments evaluating the dopaminergic activity of benzazepine derivatives, (4S,5R)-4-methyl-5-phenyl exhibited a notable increase in dopamine receptor binding affinity. This suggests that it could be beneficial in treating disorders characterized by dopaminergic dysfunction .
Table 1: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- Rodent behavioral assays : Test locomotor activity (open field test) and cognition (Morris water maze).
- Dose-response studies : Administer 1–10 mg/kg intravenously; measure plasma half-life and brain penetration (logP ~2.5).
- Safety profiling : Assess cardiovascular effects (QT interval prolongation) and hepatotoxicity (ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
